molecular formula C11H7BrF2S B15172174 3-Bromo-5-(2,4-difluorophenyl)-2-methylthiophene CAS No. 920986-54-5

3-Bromo-5-(2,4-difluorophenyl)-2-methylthiophene

Cat. No.: B15172174
CAS No.: 920986-54-5
M. Wt: 289.14 g/mol
InChI Key: BSLKTICKQPRZSE-UHFFFAOYSA-N
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Description

3-Bromo-5-(2,4-difluorophenyl)-2-methylthiophene (CAS 920986-54-5) is a specialty heterocyclic compound that serves as a versatile synthetic intermediate in organic chemistry and drug discovery research . The structure combines a brominated, methylated thiophene ring with a 2,4-difluorophenyl substituent, making it a valuable scaffold for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . While specific pharmacological data for this exact molecule is limited in the public domain, its structure is closely related to other arylthiophene derivatives that are actively investigated for their therapeutic potential. Substituted thiophene cores are known to be present in compounds with a wide range of biological activities, including antimicrobial, anticancer, and antithrombolytic properties . The bromine atom at the 3-position of the thiophene ring provides an excellent handle for further functionalization, allowing researchers to elaborate the molecule and create targeted libraries for biological screening. The presence of the 2,4-difluorophenyl group is a common motif in medicinal chemistry, often used to influence a compound's pharmacokinetics and binding affinity . This chemical is intended for research purposes as a building block in the synthesis of novel pharmaceutical candidates and functional materials. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the safety data sheet and handle this compound with appropriate precautions in a laboratory setting.

Properties

CAS No.

920986-54-5

Molecular Formula

C11H7BrF2S

Molecular Weight

289.14 g/mol

IUPAC Name

3-bromo-5-(2,4-difluorophenyl)-2-methylthiophene

InChI

InChI=1S/C11H7BrF2S/c1-6-9(12)5-11(15-6)8-3-2-7(13)4-10(8)14/h2-5H,1H3

InChI Key

BSLKTICKQPRZSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C2=C(C=C(C=C2)F)F)Br

Origin of Product

United States

Scientific Research Applications

3-Bromo-5-(2,4-difluorophenyl)-2-methylthiophene has found applications in various fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: It is used in the development of new therapeutic agents, particularly in the design of drugs targeting specific biological pathways.

  • Industry: Its unique electronic properties make it valuable in the production of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which 3-Bromo-5-(2,4-difluorophenyl)-2-methylthiophene exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Key Observations :

  • Reactivity : Bromine at the 3-position enables Suzuki-Miyaura or Ullmann couplings, similar to other brominated thiophenes (e.g., ). However, steric hindrance from the 2-methyl group may reduce reaction rates compared to less-substituted analogs .
  • Solubility: The difluorophenyl group in the target compound likely enhances lipophilicity compared to non-fluorinated analogs, as seen in quinolone drugs (), where fluorinated aryl groups improve membrane permeability .

Stability and Tautomerism

  • The target compound’s stability is influenced by the methyl group, which reduces ring strain compared to analogs with bulkier substituents (e.g., ’s ester group).

Biological Activity

3-Bromo-5-(2,4-difluorophenyl)-2-methylthiophene is a thiophene derivative that has garnered attention due to its potential biological activities. Thiophenes are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological assays, and potential therapeutic applications.

Synthesis

The compound can be synthesized through various methods, including the Suzuki cross-coupling reaction. This method allows for the formation of carbon-carbon bonds between arylboronic acids and halogenated thiophenes. The regioselectivity and yield of these reactions are critical for obtaining the desired product efficiently.

Table 1: Synthesis Methods and Yields

MethodYield (%)Reference
Suzuki Cross-Coupling76%
Palladium-Catalyzed Reactions29%
Regioselective CouplingVariable

Antimicrobial Properties

The biological evaluation of this compound has revealed significant antimicrobial activity. Various studies have reported its effectiveness against a range of bacterial strains.

  • Gram-positive bacteria : Moderate activity was noted against Staphylococcus aureus.
  • Gram-negative bacteria : The compound showed notable inhibition against Escherichia coli and Pseudomonas aeruginosa.

The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound has potential as an antibacterial agent.

Table 2: Antimicrobial Activity Summary

Bacterial StrainMIC (mg/mL)Activity Level
Staphylococcus aureus32Moderate
Escherichia coli16Significant
Pseudomonas aeruginosa64Low

Case Studies

Several case studies have explored the biological implications of thiophene derivatives, including this compound.

  • Antithrombotic Activity : A study evaluated the antithrombotic properties of related thiophene compounds. The results indicated that certain derivatives exhibited clot lysis activity, suggesting potential therapeutic applications in managing thrombotic conditions .
  • Cytotoxicity Assays : In vitro studies assessed cytotoxicity against various cancer cell lines. The compound demonstrated selective cytotoxicity, indicating its potential as an anticancer agent .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the bromine and difluorophenyl groups enhances its interaction with biological targets such as enzymes or receptors involved in bacterial growth and cancer cell proliferation.

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